molecular formula C19H29BN2O5S B13726786 Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Cat. No.: B13726786
M. Wt: 408.3 g/mol
InChI Key: CAUHXVPCPJBCFC-UHFFFAOYSA-N
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Description

Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a complex organic compound that features a combination of functional groups, including a pyrrolidine ring, a dioxaborolane moiety, and an ethanesulfonic acid group

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dioxaborolane moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H29BN2O5S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C19H29BN2O5S/c1-6-28(24,25)21-16-12-14(17(23)22-9-7-8-10-22)11-15(13-16)20-26-18(2,3)19(4,5)27-20/h11-13,21H,6-10H2,1-5H3

InChI Key

CAUHXVPCPJBCFC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)CC)C(=O)N3CCCC3

Origin of Product

United States

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